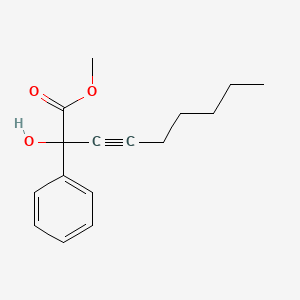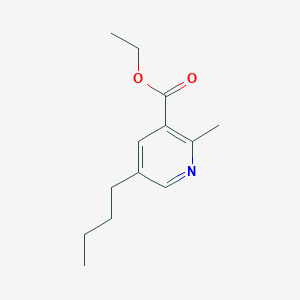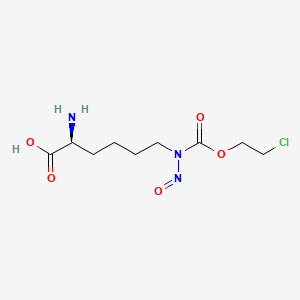![molecular formula C15H12N2O3 B14354485 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- CAS No. 90451-63-1](/img/structure/B14354485.png)
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-: is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their versatile applications in various fields, including organic electronics, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- typically involves the following steps:
Nitration of Carbazole: Carbazole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position.
Alkylation: The nitrated carbazole is then subjected to alkylation with an ethenyloxy methylating agent under basic conditions to introduce the ethenyloxy group at the 9-position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Amino derivatives: from reduction reactions.
Substituted carbazoles: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-donating properties.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Medicine:
Anticancer Agents: Derivatives of carbazole have shown promise as anticancer agents by inhibiting specific enzymes involved in cancer cell proliferation.
Industry:
Materials Science: Used in the synthesis of polymers and copolymers with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- involves its interaction with molecular targets through its nitro and ethenyloxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethenyloxy group enhances the compound’s solubility and reactivity, facilitating its incorporation into larger molecular structures.
Vergleich Mit ähnlichen Verbindungen
9H-Carbazole: The parent compound, lacking the nitro and ethenyloxy groups.
9-Methyl-9H-carbazole: A methylated derivative with different electronic properties.
9-Ethyl-9H-carbazole: An ethylated derivative with similar applications in organic electronics.
Uniqueness:
Enhanced Reactivity: The presence of both nitro and ethenyloxy groups increases the compound’s reactivity compared to its parent compound.
Versatile Applications: The unique combination of functional groups allows for diverse applications in various fields, from organic electronics to pharmaceuticals.
Eigenschaften
CAS-Nummer |
90451-63-1 |
|---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
9-(ethenoxymethyl)-3-nitrocarbazole |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-10-16-14-6-4-3-5-12(14)13-9-11(17(18)19)7-8-15(13)16/h2-9H,1,10H2 |
InChI-Schlüssel |
VHSIXGRTRUHBRT-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



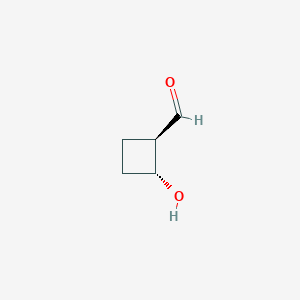
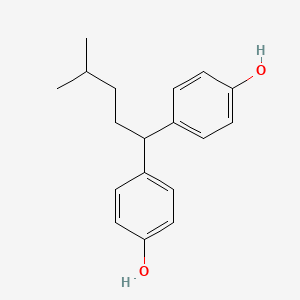

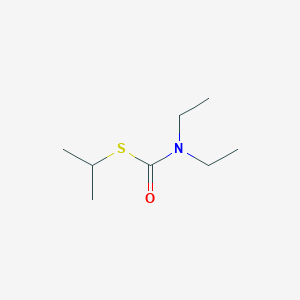

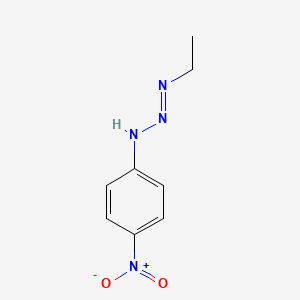
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
